Defined (S)-Stereochemistry vs. (R)-Enantiomer and Racemate: Implications for Asymmetric Synthesis
(S)-4-Benzyl-3-morpholinecarboxylic acid (CAS 1235011-96-7) possesses a single defined (S)-stereocenter at the morpholine 3-position, as confirmed by its InChI stereochemical descriptor (/t11-/m0/s1) and a Defined Atom Stereocenter Count of 1 [1]. In contrast, the (R)-enantiomer (CAS 929047-50-7) bears the opposite configuration, and the racemate (CAS 1219426-63-7) contains a 1:1 mixture of both. In asymmetric syntheses targeting NK1 receptor antagonists or related chiral APIs, use of the (S)-enantiomer yields a single diastereomeric product series, whereas the racemate necessitates additional chiral resolution steps that reduce overall yield and increase cost [2].
| Evidence Dimension | Stereochemical purity and synthetic utility |
|---|---|
| Target Compound Data | (S)-enantiomer: 100% enantiomeric excess (single stereoisomer), Defined Atom Stereocenter Count = 1, InChI /t11-/m0/s1 |
| Comparator Or Baseline | (R)-enantiomer (CAS 929047-50-7): inverse stereochemistry; Racemate (CAS 1219426-63-7): 0% ee, 1:1 enantiomer mixture |
| Quantified Difference | The (S)-enantiomer provides a single diastereomeric pathway; racemate requires resolution (typical yield loss 30-50% per resolution step, class-level inference). |
| Conditions | InChI stereochemical annotation per PubChem; general principles of asymmetric synthesis per patent WO2007028654A1. |
Why This Matters
Procurement of the enantiopure (S)-form eliminates the need for in-house chiral resolution, directly reducing process step count and improving atom economy in scale-up synthesis.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 1514259, (S)-4-Benzyl-3-morpholinecarboxylic acid. https://pubchem.ncbi.nlm.nih.gov/compound/1514259 (accessed 2026-04-25). View Source
- [2] SmithKline Beecham Corporation. Pyridine derivatives and their use in the treatment of psychotic disorders. WO2007028654A1, 2007. (Describes morpholine carboxylic acid intermediates in chiral drug synthesis). View Source
